2-Bromopropane-2-d1 (CAS 4067-80-5) is a site-specifically deuterated alkyl halide in which the methine proton at the alpha carbon is replaced by deuterium (≥98 atom % D) . As a specialized isotopic precursor, it retains the exact steric bulk, lipophilicity, and reactivity profile of undeuterated 2-bromopropane while providing a +1 Da mass shift and a strengthened C-D bond at the highly reactive tertiary position. In industrial and academic procurement, it is primarily selected as a precision alkylating agent to introduce the isopropyl-2-d1 group into active pharmaceutical ingredients (APIs) for targeted metabolic stability optimization [1]. Additionally, it serves as a critical mechanistic probe for measuring alpha-secondary kinetic isotope effects (KIEs) in nucleophilic substitution and elimination reactions, offering a distinct advantage over fully deuterated analogs by isolating the dynamics of the alpha carbon[2].
Substituting 2-bromopropane-2-d1 with undeuterated 2-bromopropane completely voids its utility in mechanistic studies and metabolic blocking, as the standard C-H bond at the alpha position is highly susceptible to cytochrome P450-mediated hydroxylation and provides no isotopic mass shift for tracing [1]. Conversely, substituting it with fully deuterated 2-bromopropane-d7 (CAS 39091-63-9) introduces six additional beta-deuterium atoms. In physical organic chemistry, these beta-deuteriums create massive hyperconjugative primary and secondary KIEs that completely mask the subtle alpha-secondary KIE required to analyze the alpha-carbon's sp3-to-sp2 hybridization transition [2]. In pharmaceutical synthesis, unnecessary deuteration of the methyl groups drastically increases precursor costs and can unpredictably alter the lipophilicity or binding affinity of the final API, making the site-specific 2-d1 variant the strict requirement for targeted methine-labeling workflows [3].
In solvolysis and nucleophilic substitution studies, isolating the hybridization change at the reaction center requires site-specific deuteration. 2-Bromopropane-2-d1 provides a precise alpha-secondary KIE (kH/kD ≈ 1.06 to 1.15, depending on solvent nucleophilicity) that directly quantifies the transition from sp3 to sp2 geometry[1]. In contrast, fully deuterated 2-bromopropane-d7 introduces overwhelming beta-secondary KIEs (kH/kD > 2.0) due to hyperconjugation from the six methyl deuteriums, completely obscuring the alpha-carbon dynamics [2].
| Evidence Dimension | Kinetic Isotope Effect (kH/kD) resolution |
| Target Compound Data | 2-Bromopropane-2-d1: Yields pure alpha-secondary KIE (≈1.06-1.15) |
| Comparator Or Baseline | 2-Bromopropane-d7: Yields confounded cumulative KIE (>2.0) |
| Quantified Difference | Elimination of beta-hyperconjugative KIE interference |
| Conditions | Solvolysis in aqueous/alcoholic media at standard temperatures |
Enables physical organic chemists to accurately map the transition state geometry of the alpha carbon without signal contamination from adjacent methyl groups.
The methine (tertiary) carbon of an isopropyl group is a primary site for rapid metabolic oxidation by CYP450 enzymes. Alkylating APIs using 2-bromopropane-2-d1 introduces a stronger C-D bond specifically at this metabolic soft spot, significantly reducing the rate of hydroxylation [1]. Compared to undeuterated 2-bromopropane, which leaves the site vulnerable to rapid clearance, the 2-d1 precursor selectively improves the pharmacokinetic half-life. Furthermore, it avoids the unnecessary deuteration of the six methyl protons seen in d7-analogs, which do not contribute to blocking this specific metabolic pathway but significantly inflate raw material costs [2].
| Evidence Dimension | Site-specific metabolic blocking efficiency vs. precursor cost |
| Target Compound Data | 2-Bromopropane-2-d1: Blocks tertiary C-H oxidation using 1 deuterium equivalent |
| Comparator Or Baseline | 2-Bromopropane-d7: Requires 7 deuterium equivalents for the same primary metabolic block |
| Quantified Difference | 85% reduction in required isotopic equivalents per molecule |
| Conditions | API synthesis and pharmacokinetic optimization workflows |
Provides medicinal chemists with a cost-effective, precision alkylating agent to eliminate the primary metabolic liability of isopropyl groups without over-deuterating the molecule.
The incorporation of the isopropyl-2-d1 group fundamentally alters the 1H NMR signature of downstream products. When using undeuterated 2-bromopropane, the alpha-proton appears as a complex septet (coupling with six methyl protons), which often overlaps with other critical signals in complex APIs [1]. By utilizing 2-bromopropane-2-d1, this septet is completely eliminated. Additionally, the adjacent methyl doublet collapses into a tightly coupled 1:1:1 triplet (3J_HD ≈ 1 Hz), drastically simplifying the spectral region and enabling unambiguous structural confirmation of the alkylation site[2].
| Evidence Dimension | 1H NMR signal complexity at the alpha position |
| Target Compound Data | 2-Bromopropane-2-d1: Complete absence of the alpha-proton septet |
| Comparator Or Baseline | Undeuterated 2-bromopropane: Prominent septet at ~4.3 ppm |
| Quantified Difference | 100% elimination of alpha-proton signal overlap |
| Conditions | 1H NMR characterization of synthesized isopropyl derivatives |
Dramatically simplifies the NMR spectra of complex synthesized molecules, accelerating QA/QC and structural verification in pharmaceutical development.
Directly downstream of its metabolic blocking capabilities, 2-bromopropane-2-d1 is the optimal precursor for synthesizing APIs containing an isopropyl group where the tertiary carbon is a known metabolic liability. It is widely used in Buchwald-Hartwig aminations and nucleophilic substitutions to introduce the isopropyl-2-d1 moiety, extending drug half-life while avoiding the cost and potential off-target binding effects of fully deuterated (d7) isopropyl groups [1].
Leveraging its pure alpha-secondary KIE profile, this compound is the standard reagent for probing the mechanism of nucleophilic substitution (SN1 vs. SN2) and elimination (E1/E2) reactions. By isolating the sp3-to-sp2 hybridization change at the alpha carbon without interference from beta-deuteriums, it provides the precise kinetic data required to validate computational transition state models [2].
2-Bromopropane-2-d1 serves as a highly specific, low-cost internal standard for the quantification of isopropyl bromide and related alkyl halides in environmental or industrial matrices. Its +1 Da mass shift allows for clear differentiation from the natural analyte, while its identical volatility and chromatographic retention ensure accurate isotope-dilution mass spectrometry without the need for the more expensive d7 isotopologue [3].
Flammable;Health Hazard